molecular formula C20H25BrO6 B145310 Tripbromolide CAS No. 137149-64-5

Tripbromolide

Cat. No.: B145310
CAS No.: 137149-64-5
M. Wt: 441.3 g/mol
InChI Key: TUMFKARHYGRRPA-LZVGCMTRSA-N
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Description

Tripbromolide (chemical name: this compound, abbreviated as 3 in structural studies) is a brominated derivative of triptolide, a diterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Triptolide derivatives, including this compound, were synthesized to mitigate the high toxicity of the parent compound while retaining its pharmacological efficacy. Structurally, this compound features a bromine substitution at a specific position on the triptolide backbone, which alters its pharmacokinetic and toxicological profiles .

Properties

CAS No.

137149-64-5

Molecular Formula

C20H25BrO6

Molecular Weight

441.3 g/mol

IUPAC Name

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one

InChI

InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

TUMFKARHYGRRPA-LZVGCMTRSA-N

SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O

Isomeric SMILES

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O

Synonyms

tripbromide
tripbromolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tripbromolide is most frequently compared to triptolide (1) and tripchlorolide (2), two closely related compounds with shared biological activities. Below is a detailed analysis of their structural, functional, and pharmacological differences:

Table 1: Comparative Analysis of Triptolide, Tripchlorolide, and this compound

Parameter Triptolide (1) Tripchlorolide (2) This compound (3)
Chemical Structure Epoxidized diterpenoid Chlorinated derivative Brominated derivative
Immunosuppressive Activity High (reference standard) Similar to triptolide Similar to triptolide
Toxicity High (dose-limiting) Reduced vs. triptolide Reduced vs. triptolide
Synthesis Yield N/A (natural compound) 92% (via HCl in acetone) Not explicitly reported
Key Modification Parent compound Cl substitution Br substitution

Structural and Functional Insights:

Its epoxide and α,β-unsaturated carbonyl groups are critical for binding to molecular targets like NF-κB and XPB .

Tripchlorolide (2): Chlorination at a specific position reduces toxicity while maintaining immunosuppressive activity. The electronegative chlorine atom enhances stability but may slightly alter target affinity compared to bromine .

This compound (3): Bromine’s larger atomic radius and lower electronegativity compared to chlorine may improve membrane permeability and prolong half-life. Studies confirm its in vitro immunosuppressive activity matches triptolide, with significantly lower cytotoxicity in cell models .

Mechanistic Differences:

  • Toxicity Reduction : Both tripchlorolide and this compound mitigate triptolide’s toxicity by modifying reactive electrophilic sites responsible for off-target interactions. Bromine’s steric bulk may further shield reactive moieties, enhancing selectivity .
  • Activity Retention : The halogen substitutions (Cl or Br) preserve the core structure required for inhibiting pro-inflammatory cytokine production and T-cell proliferation, as demonstrated in murine models .

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